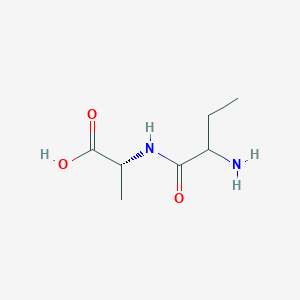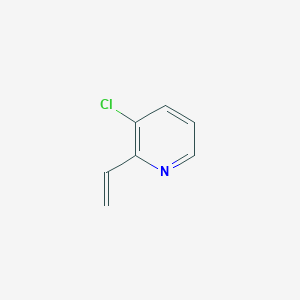![molecular formula C11H12ClN3O3 B11743159 (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly as antiviral and anticancer agents. The unique structure of this compound allows it to interfere with nucleic acid synthesis, making it a valuable tool in therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Glycosylation: The attachment of the oxolan-3-ol moiety is carried out through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dechlorinated or dehydroxylated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols under basic or neutral conditions.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Dechlorinated or dehydroxylated derivatives.
Substitution Products: Amino, thio, or alkoxy derivatives.
Applications De Recherche Scientifique
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of viral or cancerous cells.
Comparaison Avec Des Composés Similaires
- (2R,3S,5R)-5-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Uniqueness: The presence of the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring imparts unique chemical properties to the compound, such as increased stability and reactivity compared to its halogenated analogs. This makes it particularly effective in its biological applications.
Propriétés
Formule moléculaire |
C11H12ClN3O3 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9+/m0/s1 |
Clé InChI |
FHODFBMHXPTGHP-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743082.png)
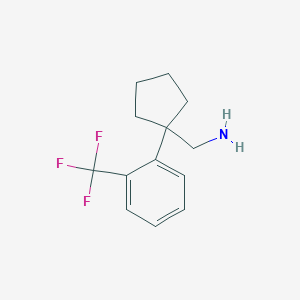
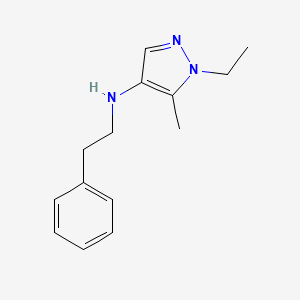
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
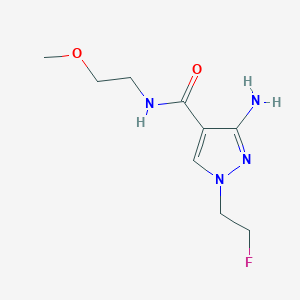
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743109.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743128.png)
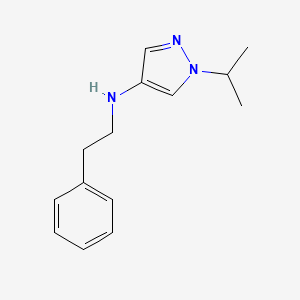
![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
